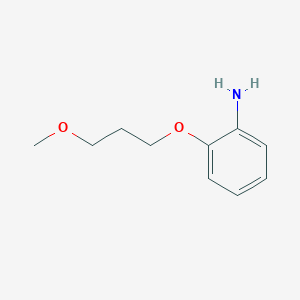

2-(3-Methoxypropoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxypropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTSBNWTHMKSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methoxypropoxy Aniline

Established Synthetic Pathways to 2-(3-Methoxypropoxy)aniline and Related Aryl Ether Amines

Traditional methods for the synthesis of this compound and similar compounds have relied on robust and well-understood chemical transformations. These include the reduction of a nitro precursor, nucleophilic aromatic substitution to form the ether bond, and various amine-forming reactions.

Catalytic Reduction of Nitroaryl Ether Precursors

A primary and widely employed method for synthesizing aryl amines is the catalytic reduction of the corresponding nitroaryl compound. In the context of this compound, this involves the hydrogenation of a 2-(3-methoxypropoxy)nitrobenzene precursor. This transformation is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on sulfide (B99878) carbon (Pt/S). chemicalbook.com

The general procedure involves dissolving the nitroaryl ether in a suitable solvent, such as ethyl acetate, in a pressure vessel. A catalytic amount of 10% Pd/C or 5% Pt/S is then added. chemicalbook.com The mixture is then subjected to hydrogenation at pressures around 30 psi for a period of 1 to 5 hours at room temperature. chemicalbook.com Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired 2-aminodiphenyl ether. chemicalbook.com In many instances, the resulting amine is of sufficient purity to be used in subsequent reactions without further purification. chemicalbook.com

The industrial production of anilines frequently utilizes catalytic hydrogenation of nitrobenzene (B124822), either in the gas or liquid phase. nih.gov Palladium-based catalysts are often favored due to their high activity and selectivity. nih.gov For instance, a process for preparing aniline (B41778) involves the gas-phase hydrogenation of nitrobenzene using a palladium on graphite (B72142) or petrol coke catalyst. google.com

| Catalyst | Support | Reaction Phase | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Activated Carbon (C) | Liquid | High activity and selectivity. nih.gov | nih.gov |

| Platinum (Pt) | Sulfided Carbon (S) | Liquid | Effective for nitro group reduction. chemicalbook.com | chemicalbook.com |

| Palladium (Pd) | Graphite/Petrol Coke | Gas | Used in industrial aniline production. google.com | google.com |

| Palladium (Pd) with Iridium (Ir) and/or Rhodium (Rh) | Graphite/Graphite-containing coke | Gas | Improved catalyst loading and service life. google.com | google.com |

| Palladium-Ruthenium Alloy | Membrane | Gas | Permselective to hydrogen, milder conditions. google.com | google.com |

Nucleophilic Aromatic Substitution Approaches in Ether Formation

The formation of the aryl ether bond is a critical step in the synthesis of this compound. Nucleophilic aromatic substitution (SNAr) provides a direct route to this linkage. In a typical SNAr reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For the synthesis of aryl ethers, this often involves the reaction of a phenoxide with an activated aryl halide. The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group activates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

A classic example of ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com While traditionally used for aliphatic ethers, variations of this reaction can be applied to the synthesis of alkyl aryl ethers. acs.org For the synthesis of this compound, a plausible SNAr approach would involve the reaction of 2-nitrophenoxide with 1-bromo-3-methoxypropane, followed by the reduction of the nitro group. Alternatively, the reaction could proceed between 3-methoxypropan-1-olate and an activated 2-halonitrobenzene.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. wikipedia.org

Amine-Forming Reactions

Reductive amination is a powerful method for the direct conversion of carbonyl compounds, such as aldehydes and ketones, into amines. arkat-usa.org This one-pot reaction involves the formation of an imine from the carbonyl compound and an amine (ammonia, primary, or secondary), followed by its reduction. arkat-usa.orglibretexts.org To avoid the formation of alcohol byproducts, the reduction of the carbonyl starting material must be slower than the formation and reduction of the imine. arkat-usa.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

For the synthesis of ortho-alkoxyanilines, a reductive amination strategy could be envisioned starting from a suitably functionalized carbonyl compound. For instance, the reductive amination of a 2-(3-methoxypropoxy)benzaldehyde (B113101) with ammonia (B1221849) would yield the corresponding benzylamine, which could then be further processed if necessary. A one-step synthesis of dialkylaminomethylanilines has been achieved through the reductive amination of the formyl group and simultaneous reduction of the nitro group of nitrobenzaldehydes. arkat-usa.org

Emerging Synthetic Strategies for ortho-Alkoxyaniline Derivatives

More recent synthetic methodologies offer alternative and often more efficient routes to ortho-alkoxyaniline derivatives. These include metal-catalyzed cross-coupling reactions and photoredox-catalyzed transformations.

Metal-Catalyzed Carbon-Nitrogen Bond Formation Reactions

The Buchwald-Hartwig amination and the Chan-Lam coupling are prominent examples of metal-catalyzed C-N bond formation reactions that have revolutionized the synthesis of aryl amines. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgopenochem.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org The development of sterically demanding phosphine (B1218219) ligands has been crucial to the success and broad applicability of this method. researchgate.net For the synthesis of an ortho-alkoxyaniline, this reaction could involve the coupling of an ortho-haloalkoxybenzene with an amine or an ammonia equivalent. The reaction typically proceeds via a catalytic cycle involving oxidative addition, ligand exchange, deprotonation, and reductive elimination. wikipedia.org

The Chan-Lam coupling offers a complementary copper-catalyzed method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction typically couples an aryl boronic acid with an amine, amide, or carbamate. organic-chemistry.orgresearchgate.net A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air and moisture. alfa-chemistry.com The mechanism is thought to involve a copper(III) intermediate. wikipedia.org An electrochemically mediated Chan-Lam coupling has been developed to address the challenges associated with using less nucleophilic anilines as substrates. acs.org

| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |

|---|---|---|

| Catalyst | Palladium | Copper |

| Aryl Source | Aryl Halide/Triflate | Aryl Boronic Acid |

| Key Advantages | Broad substrate scope, high efficiency. wikipedia.org | Mild conditions, air/moisture tolerant. alfa-chemistry.com |

| Reaction Mechanism | Pd(0)/Pd(II) catalytic cycle. wikipedia.org | Involves Cu(III) intermediate. wikipedia.org |

Photoredox-Catalyzed Dehydrogenative Couplings for Aryl Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of various chemical bonds under mild conditions. In the context of aryl amine synthesis, photoredox-catalyzed dehydrogenative couplings represent a novel and atom-economical approach.

One strategy involves the direct C-H amination of arenes with primary amines using an organic photoredox catalyst under an aerobic atmosphere. nih.gov This method allows for the construction of C-N bonds without the need for pre-functionalized arenes. nih.gov The reaction is proposed to proceed through the formation of a reactive amine cation radical. nih.gov

Another approach utilizes a dual photoredox nickel catalysis system for the cross-coupling of amines with aryl halides. acs.org This system can operate under ambient conditions and has shown good to excellent yields for a variety of amine and aryl halide coupling partners. acs.org The mechanism is thought to involve the generation of amine radicals for the cross-coupling reaction. acs.org

Furthermore, the synthesis of N-aryl amines has been achieved through the visible-light-induced photocatalytic dehydrogenation of allylic amines. researchgate.net This method provides a controlled route to N-aryl amines by suppressing side reactions of the reactive products. researchgate.net Dehydrogenation-driven couplings between cyclohexanones and primary amines have also been developed to synthesize N-functionalized 2-aminophenols using a mild oxidant. nih.gov

Reaction Conditions and Process Optimization in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the meticulous control of several reaction parameters. These include the choice of solvent, the temperature at which the reaction is conducted, the selection of an appropriate catalyst, and the optimization of its loading.

The selection of a suitable solvent system is crucial for maximizing the yield and purity of this compound. Protic solvents, such as methanol (B129727) and ethanol, are often employed in catalytic hydrogenations. However, for industrial-scale production, aprotic solvents may be preferred to simplify downstream processing, such as crystallization and filtration of the aniline product. The use of aprotic solvents can circumvent the need for solvent exchange, which is often a time-consuming and energy-intensive step. google.com

A common solvent used for the synthesis of related 2-aminodiphenylethers is ethyl acetate. chemicalbook.com The reaction is typically conducted at room temperature (around 20°C), which offers a balance between reaction rate and selectivity, minimizing the formation of by-products. chemicalbook.com While higher temperatures can accelerate the reaction, they may also lead to undesirable side reactions. For instance, in the reduction of halogenated nitroarenes, temperature control is critical to prevent dehalogenation. nih.gov A systematic study of the temperature profile is essential to identify the optimal balance for a specific synthetic protocol.

| Solvent System | Temperature (°C) | Reported Observations |

| Ethyl Acetate | 20 | High yield (98%) reported for a similar 2-aminodiphenyl ether synthesis. chemicalbook.com |

| Methanol | 80 | Effective for nitro group reduction, but may require solvent exchange for product isolation. nih.gov |

| Aprotic Solvents | Variable | Preferred for industrial scale to facilitate crystallization and filtration. google.com |

This table is illustrative and based on general principles of similar reactions, as specific comparative data for this compound was not available in the searched literature.

Palladium on activated carbon (Pd/C) is the catalyst of choice for the reduction of nitroarenes to anilines due to its high activity and selectivity. nih.govnih.govrsc.org The most frequently reported concentration is 10% Pd/C. chemicalbook.com

| Catalyst | Loading (mol%) | Effect on Reaction |

| 10% Pd/C | Catalytic Amount | Reported as effective for high-yield synthesis of a similar compound. chemicalbook.com |

| 20% Pd/C | Higher Loading | Did not show significant yield improvement in a related reaction. nih.gov |

| 5% Pd/C | Lower Loading | Resulted in a substantial decrease in yield in a related reaction. nih.gov |

This table is illustrative and based on general principles of similar reactions, as specific comparative data for this compound was not available in the searched literature.

Achieving a high yield and purity of this compound requires a multi-faceted approach that extends beyond solvent and catalyst optimization. The purity of the starting material, 1-(3-methoxypropoxy)-2-nitrobenzene, is paramount, as impurities can be carried through the reaction and complicate purification of the final product.

The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material. nih.gov Once the reaction is complete, the catalyst is removed by filtration. The crude product is then typically purified, often by removing the solvent under reduced pressure. chemicalbook.com In many cases, the resulting this compound is of sufficient purity to be used directly in subsequent synthetic steps without further purification. chemicalbook.com

To further enhance purity, particularly on an industrial scale, crystallization is a common technique. The choice of an appropriate solvent system, often a mixture of a good solvent and a poor solvent (anti-solvent), is critical for effective crystallization and removal of impurities. google.com

General strategies to improve yield and purity include:

Ensuring the use of pure starting materials.

Precise control over reaction temperature to minimize by-product formation.

Careful monitoring of the reaction to ensure complete conversion without unnecessary extension of reaction time.

Efficient removal of the heterogeneous catalyst post-reaction.

Optimization of the work-up and purification procedures, including solvent removal and, if necessary, crystallization or chromatography.

Chemical Reactivity and Transformation Studies of 2 3 Methoxypropoxy Aniline

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and basic, allowing it to participate in a wide range of chemical reactions.

The primary amine of 2-(3-Methoxypropoxy)aniline readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center, respectively, resulting in the formation of stable amide and sulfonamide linkages.

Acylation: In acylation, the aniline (B41778) derivative reacts with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine. libretexts.orgyoutube.com The base neutralizes the HCl byproduct and can act as a catalyst. This transformation is crucial as converting the amine to an amide (acetanilide derivative) moderates the strong activating effect of the amino group, which can prevent overreactions like polysubstitution in electrophilic aromatic substitution. libretexts.orglibretexts.org The amide can later be hydrolyzed back to the amine if needed. libretexts.org

Sulfonylation: Sulfonylation involves the reaction of the aniline with a sulfonyl chloride in the presence of a base to yield a sulfonamide. nih.gov This reaction is a cornerstone in medicinal chemistry for creating the sulfonylaniline motif, which is present in numerous pharmaceutical compounds. nih.gov Recent advancements have explored visible-light-mediated photoredox catalysis for the sulfonylation of anilines using sulfinate salts or sulfonyl fluorides, offering milder and more versatile synthetic routes. nih.govrsc.org

Table 1: General Conditions for Acylation and Sulfonylation of Anilines

| Reaction | Reagent | Catalyst/Base | Typical Product |

|---|---|---|---|

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | N-acetylated aniline (Acetanilide) |

| Acylation | Benzoyl Chloride | Pyridine | N-benzoylated aniline |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-tosylated aniline (Sulfonamide) |

| Sulfonylation | Sulfonyl Fluoride | Ir[(ppy)₂(dtbbpy)]Cl (Photocatalyst), NaHCO₃ | N-sulfonylated aniline (Sulfonamide) nih.gov |

This compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgyoutube.com

The mechanism proceeds through a hemiaminal (or carbinolamine) intermediate. wikipedia.org The reaction is reversible, and to drive it to completion, water is often removed from the reaction mixture using methods like azeotropic distillation or dehydrating agents. wikipedia.orgmasterorganicchemistry.com Aniline itself has been shown to be an effective organocatalyst for imine formation in aqueous conditions. researchgate.netresearchgate.net The resulting imine (C=N) bond is analogous to the carbonyl (C=O) bond but can be further reduced to form a secondary amine in a process known as reductive amination. masterorganicchemistry.comyoutube.com

Table 2: Imine Formation from Anilines

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Aniline Derivative | Aldehyde | Acid catalyst, removal of water | Aldimine (Schiff Base) |

The nitrogen atom of this compound can be functionalized through N-alkylation and N-arylation to form secondary or tertiary amines.

N-Alkylation: This transformation introduces an alkyl group onto the nitrogen atom. acsgcipr.org Classical methods involve the reaction of the amine with an alkyl halide, though this can sometimes lead to over-alkylation. acsgcipr.orgmsu.edu More modern and sustainable approaches utilize alcohols as alkylating agents in the presence of a catalyst, a process known as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, which produces water as the only byproduct. rsc.orgnih.gov Catalysts for these reactions are often based on transition metals like cobalt, iridium, or ruthenium. rsc.orgorganic-chemistry.org Another method involves the reductive amination of aldehydes or ketones, where the initially formed imine is reduced in situ. organic-chemistry.org

N-Arylation: This involves the formation of a new nitrogen-carbon bond where the carbon is part of an aromatic ring. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used for this purpose, reacting an amine with an aryl halide or triflate.

Table 3: Selected N-Alkylation Methods for Anilines

| Method | Alkylating Agent | Catalyst System | Key Features |

|---|---|---|---|

| Reductive Amination | Aldehydes/Ketones | Reducing agent (e.g., NaBH₃CN) | Forms secondary or tertiary amines. organic-chemistry.org |

| Borrowing Hydrogen | Alcohols | Cobalt, Iridium, or Ruthenium complexes | Sustainable method, water is the byproduct. rsc.orgnih.gov |

| Copper-Promoted | Alkyl Boronic Acids | Copper(II) acetate | Functionalizes diverse anilines in a single step. organic-chemistry.org |

Derivatization Chemistry of this compound for Analytical and Research Applications

Modifying the structure of this compound through derivatization is a key strategy to enhance its utility for specific applications, particularly in creating new bioactive molecules and for use in analytical methods.

Urea (B33335) and thiourea (B124793) motifs are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of bioactive compounds and approved drugs. nih.gov The primary amine of this compound serves as a nucleophile to react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. researchgate.netmdpi.com

The synthesis is typically a straightforward addition reaction that can be performed under mild conditions, sometimes in the presence of a base. researchgate.net This modular nature allows for the creation of large libraries of diverse urea and thiourea compounds for screening in drug discovery programs. researchgate.netmdpi.com These derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govmdpi.com

Table 4: Synthesis of Urea and Thiourea Derivatives

| Starting Amine | Reagent | Product |

|---|---|---|

| This compound | Phenyl isocyanate | N-(2-(3-methoxypropoxy)phenyl)-N'-phenylurea |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the highly sensitive and selective quantification of molecules in complex mixtures like biological fluids. rsc.orgnih.gov For small molecules like aniline derivatives, which may have poor ionization efficiency or chromatographic retention, derivatization is a common strategy to improve their analytical performance. researchgate.net

A primary amine like that in this compound can be derivatized to enhance its detectability. For instance, it can be reacted with a derivatizing agent that introduces a permanently charged group or a moiety with high proton affinity, improving ionization in the mass spectrometer's source. researchgate.net One example from the literature involves derivatizing an amine with 4-(N,N-diethylamino)benzaldehyde to form a Schiff base, which improves its chromatographic and mass spectrometric properties for LC-MS/MS analysis. researchgate.netnih.gov

In targeted quantification protocols, an isotopically labeled version of the analyte, such as a deuterated form of this compound, could be synthesized and used as an internal standard (IS). nih.gov The IS is added to the sample at a known concentration and co-elutes with the analyte, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov The quantification is performed in multiple-reaction-monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard. nih.gov

Reactivity of the Ether Moiety (e.g., Cleavage Reactions)

The ether group in this compound consists of an aryl ether linkage and an alkyl ether linkage. The reactivity of these two parts of the ether moiety differs significantly.

The bond between the aniline ring and the propoxy group is an aryl ether linkage. Aryl ethers are generally very stable and resistant to cleavage by strong acids such as HBr and HI. longdom.orglibretexts.org This stability arises from the fact that the aromatic ring does not readily undergo nucleophilic substitution reactions (both SN1 and SN2). longdom.orglibretexts.org Therefore, cleavage of the bond between the oxygen atom and the aniline ring is not expected under typical acidic ether cleavage conditions.

The methoxy (B1213986) group at the end of the propoxy chain is an alkyl ether. This part of the molecule is susceptible to cleavage under strong acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.comopenstax.org The specific mechanism, either SN1 or SN2, is dependent on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comopenstax.org

In the case of the 3-methoxypropoxy side chain, the ether is a primary methyl ether. Cleavage would likely occur via an SN2 mechanism, where the nucleophile (e.g., bromide or iodide) attacks the less sterically hindered methyl group. libretexts.orgopenstax.org This would result in the formation of 3-(2-aminophenyl)oxy-1-propanol and a methyl halide.

Table 1: Predicted Products of Ether Cleavage of this compound with Strong Acids

| Reagent | Predicted Products | Mechanism |

| Excess HBr, heat | 2-(3-Hydroxypropoxy)aniline, Methyl bromide | SN2 |

| Excess HI, heat | 2-(3-Hydroxypropoxy)aniline, Methyl iodide | SN2 |

It is important to note that if excess hydrohalic acid is used, the newly formed alcohol can be further converted to an alkyl halide. masterorganicchemistry.com

Oxidative and Reductive Transformations of this compound

The aniline moiety in this compound is the primary site for oxidative and reductive transformations. The amino group is susceptible to oxidation, while the aromatic ring can be influenced by both the amino and the ether substituents.

The oxidation of anilines can lead to a variety of products depending on the oxidant, reaction conditions, and the nature of substituents on the aromatic ring. noaa.govresearchgate.net The amino group is an activating group, making the aromatic ring electron-rich and susceptible to electrophilic attack and oxidation.

The oxidation of aniline itself can produce a range of products, from simple coupling products like azoxybenzene (B3421426) and azobenzene (B91143) to polymeric materials like polyaniline. noaa.govmdpi.com The specific outcome is highly dependent on the reaction conditions. For instance, oxidation with potassium permanganate (B83412) in a neutral solution can yield nitrobenzene (B124822), while in an alkaline solution, it can produce azobenzene. noaa.gov

For substituted anilines like this compound, the presence of the electron-donating amino and alkoxy groups would further activate the ring towards oxidation. The oxidation potential of anilines is influenced by the substituents on the ring. rsc.org The electrochemical oxidation of anilines has been studied, revealing complex reaction pathways that can involve the formation of radical cations and subsequent coupling reactions. researchgate.netmdpi.com

Table 2: Potential Oxidation Products of Anilines under Various Conditions

| Oxidizing Agent | Conditions | Major Product(s) |

| Potassium permanganate | Neutral solution | Nitrobenzene |

| Potassium permanganate | Alkaline solution | Azobenzene |

| Chromic acid | Acidic solution | Quinone |

| Ammonium peroxydisulfate | Acidic solution | Polyaniline |

Reduction studies on this compound itself are not commonly reported as the aniline functionality is already in a reduced state. However, the synthesis of this compound and its analogs often involves a reduction step. The most common precursor to an aniline is the corresponding nitro compound.

The synthesis of this compound would typically proceed from 1-(3-methoxypropoxy)-2-nitrobenzene. The reduction of the nitro group to an amine is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents.

Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation and the use of metal/acid combinations. chemicalbook.comgoogle.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a clean and efficient method. chemicalbook.com

Table 3: Common Reagents for the Reduction of Nitroarenes to Anilines

| Reducing Agent | Typical Conditions |

| H2, Pd/C | Methanol (B129727) or Ethanol solvent, room temperature |

| H2, PtO2 (Adam's catalyst) | Acetic acid solvent, room temperature |

| Sn, HCl | Concentrated HCl, heat |

| Fe, HCl | Acetic acid or water, heat |

| NaBH4, NiCl2 or CoCl2 | Methanol solvent, room temperature |

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. In the case of 1-(3-methoxypropoxy)-2-nitrobenzene, the ether linkage is stable to most of these reducing conditions.

Spectroscopic and Structural Elucidation of 2 3 Methoxypropoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-(3-Methoxypropoxy)aniline is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the ether linkage on the aromatic ring, as well as the aliphatic chain.

The aromatic region would likely display a complex multiplet pattern for the four protons on the benzene (B151609) ring. Due to the ortho-substitution, these protons are chemically non-equivalent and would show characteristic coupling patterns. The amino group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The aliphatic portion of the molecule, the 3-methoxypropoxy group, would give rise to several distinct signals. The two methylene (B1212753) groups of the propoxy chain (-O-CH₂-CH₂-CH₂-O-) would appear as triplets, assuming coupling to adjacent methylene groups. The terminal methoxy (B1213986) group (-OCH₃) would be a sharp singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.7 - 7.2 | Multiplet | - |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |

| Ar-O-CH ₂- | ~4.1 | Triplet | ~6.5 |

| -CH₂-CH ₂-CH₂- | ~2.1 | Quintet | ~6.5 |

| -CH ₂-O-CH₃ | ~3.6 | Triplet | ~6.5 |

| -OCH ₃ | ~3.4 | Singlet | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the amino and alkoxy substituents. libretexts.orgkpi.ua

The carbon atom attached to the amino group (C-2) and the carbon bearing the methoxypropoxy group (C-1) are expected to be the most deshielded of the aromatic carbons. The remaining aromatic carbons will appear at chemical shifts characteristic of a substituted benzene ring. In the aliphatic region, signals for the three carbons of the propoxy chain and the methoxy carbon will be observed in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~146 |

| Aromatic C-O | ~138 |

| Aromatic C-H | 115 - 125 |

| Ar-O-C H₂- | ~68 |

| -CH₂-C H₂-CH₂- | ~30 |

| -C H₂-O-CH₃ | ~70 |

| -OC H₃ | ~59 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comlibretexts.orgcolumbia.eduyoutube.comyoutube.com For this compound, COSY would be instrumental in confirming the connectivity of the protons within the propoxy chain by showing correlations between the adjacent methylene groups. It would also help to delineate the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). youtube.comcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached. This allows for the unambiguous assignment of the carbons in the aromatic ring and the aliphatic chain that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). libretexts.orgyoutube.comyoutube.comcolumbia.edu HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, it would show correlations between the protons of the Ar-O-CH₂- group and the aromatic carbon C-1, confirming the attachment of the side chain to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its key functional groups.

N-H Vibrations: The primary amine group (-NH₂) will give rise to two distinct stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes. N-H bending vibrations are also expected at lower frequencies.

C-O Vibrations: The ether linkages (Ar-O-C and C-O-C) will produce strong, characteristic C-O stretching bands in the IR spectrum, generally in the region of 1000-1300 cm⁻¹. The aryl-alkyl ether stretch is typically observed around 1250 cm⁻¹, while the dialkyl ether stretch appears near 1100 cm⁻¹.

Aromatic Vibrations: The benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

Aliphatic C-H Vibrations: The methylene and methyl groups of the methoxypropoxy side chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretching | 2850 - 2960 | Strong |

| Aromatic C=C Stretching | 1450 - 1600 | Medium-Strong |

| N-H Bending | 1590 - 1650 | Medium |

| Aryl-O-C Stretching | ~1250 | Strong |

| Alkyl-O-C Stretching | ~1100 | Strong |

| Aromatic C-H Bending (OOP) | 700 - 900 | Strong |

Note: These are predicted values and may differ from experimental data.

Conformational Insights from Vibrational Modes

The flexibility of the 3-methoxypropoxy side chain allows for multiple possible conformations (rotational isomers). The specific rotational arrangement of this chain can influence the exact frequencies and intensities of certain vibrational modes, particularly those involving the C-O and C-C bonds of the chain. While a standard IR or Raman spectrum might show broadened bands due to the presence of multiple conformers at room temperature, more advanced techniques such as variable-temperature spectroscopy or matrix isolation spectroscopy could potentially resolve the vibrational signatures of individual conformers. Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to predict the vibrational spectra of different conformers and aid in the interpretation of experimental data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insight into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.uk

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is primarily determined by the chromophores present in its structure. A chromophore is a part of a molecule responsible for its color, containing valence electrons with low excitation energy. shu.ac.uk In this compound, the primary chromophore is the aniline (B41778) moiety (the benzene ring substituted with an amino group).

The electronic transitions observed in the spectrum are expected to be of two main types:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. uzh.ch The aromatic benzene ring in the aniline structure contains a delocalized π-electron system, giving rise to strong absorption bands. truman.edu For aniline itself, characteristic π → π* transitions are typically observed. researchgate.net The presence of the electron-donating amino (-NH₂) and methoxypropoxy (-OC₃H₆OCH₃) groups is expected to cause a bathochromic shift (red shift) to longer wavelengths compared to unsubstituted benzene, as they increase the electron density of the aromatic ring.

n → π* (n to pi-star) transitions: These are lower energy transitions that involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen of the amino group and the oxygens of the ether linkage) to a π* antibonding orbital. uzh.chshu.ac.uk These transitions are generally much weaker in intensity (lower molar absorptivity) than π → π* transitions. shu.ac.uk The solvent polarity can influence these transitions; increasing solvent polarity typically causes a hypsochromic shift (blue shift) for n → π* transitions due to the stabilization of the non-bonding orbitals. shu.ac.uk

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Associated Chromophore |

| π → π | ~240 - 260 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | Substituted Benzene Ring |

| π → π | ~280 - 310 | Moderate | Substituted Benzene Ring |

| n → π* | ~320 - 360 | Low (10 - 100 L mol⁻¹ cm⁻¹) | C-N (Aniline Amino Group) |

Note: The values in this table are illustrative and based on typical ranges for substituted anilines. Actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. lcms.cz For this compound (C₁₀H₁₅NO₂), the monoisotopic mass is 181.11028 Da. uni.lu HRMS can confirm this exact mass, providing strong evidence for the compound's identity. The technique is capable of resolving isotopic peaks, further confirming the elemental composition. nih.gov

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Formula | Calculated m/z (Exact Mass) |

| [M+H]⁺ | [C₁₀H₁₆NO₂]⁺ | 182.11756 |

| [M+Na]⁺ | [C₁₀H₁₅NNaO₂]⁺ | 204.09950 |

| [M+K]⁺ | [C₁₀H₁₅KNO₂]⁺ | 220.07344 |

| [M-H]⁻ | [C₁₀H₁₄NO₂]⁻ | 180.10300 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. nih.govnih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 182.11756) would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal structural information. Knowledge of these fragmentation pathways is crucial for structural confirmation and for developing quantitative methods like selected-reaction monitoring (SRM). nih.govnih.gov

For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkages in the side chain and the loss of the entire side chain itself.

Predicted Fragmentation of [C₁₀H₁₆NO₂]⁺ (m/z 182.1)

Loss of the methoxypropoxy group: Cleavage of the aryl-ether bond would result in the loss of a C₄H₉O₂ radical, leading to an aminophenol-type fragment.

Cleavage within the side chain: Fragmentation could occur at the C-O or C-C bonds within the 3-methoxypropoxy group, leading to characteristic neutral losses (e.g., loss of formaldehyde, CH₂O, or methoxy radicals, •OCH₃).

Formation of the aminotropylium ion: A common pathway for substituted anilines.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state conformation. nih.gov

Single Crystal X-ray Diffraction for Definitive Atomic Arrangement

To perform this analysis, a high-quality single crystal of this compound must first be grown, for instance, by slow evaporation from a suitable solvent. researchgate.netbohrium.com This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. rsc.org The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis would reveal:

Crystal System and Space Group: Defines the symmetry of the crystal lattice. Related aniline derivatives often crystallize in monoclinic or orthorhombic systems. bohrium.comnih.gov

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. nih.gov

Molecular Conformation: The dihedral angles describing the orientation of the methoxypropoxy side chain relative to the aniline ring.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the amino group as a donor and ether oxygen as an acceptor) or π-π stacking interactions between aromatic rings, which stabilize the crystal packing. nih.govresearchgate.net

Table 3: Representative Crystal Data Table for a Substituted Aniline Compound

| Parameter | Example Value |

| Empirical formula | C₁₀H₁₅NO₂ |

| Formula weight | 181.23 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 13.2 Å, b = 14.4 Å, c = 6.2 Å |

| α = 90°, β = 103.1°, γ = 90° | |

| Volume | 1159 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | 1.038 Mg/m³ |

| Final R indices [I>2sigma(I)] | R1 = 0.07, wR2 = 0.20 |

Note: This table is illustrative, providing the type of data obtained from a single-crystal X-ray diffraction experiment. The numerical values are based on a similar reported structure nih.gov and are not experimental data for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal structure and subsequent supramolecular assembly of this compound are significantly influenced by a network of intermolecular interactions. The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors. The primary amine (-NH₂) group is a classical hydrogen bond donor, while the ether oxygen atoms of the methoxy and propoxy groups, along with the nitrogen atom of the amine, can function as hydrogen bond acceptors. physchemres.orgmdpi.com

These interactions can be comprehensively analyzed and quantified using Hirshfeld surface analysis. This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. nih.govmdpi.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule is greater than that of all other molecules in the crystal. mdpi.com

By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts are highlighted as red regions, indicating interactions such as strong hydrogen bonds. mdpi.com The analysis is further complemented by 2D fingerprint plots, which summarize all the intermolecular interactions by plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). nih.govmdpi.com

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Description | Expected Contribution (%) |

| H···H | Contacts between hydrogen atoms. | ~45 - 55% |

| O···H / H···O | Hydrogen bonds involving ether/methoxy oxygen and amine hydrogen. | ~20 - 30% |

| C···H / H···C | Interactions involving aromatic and aliphatic C-H groups. | ~15 - 25% |

| N···H / H···N | Hydrogen bonds involving the amine group. | ~1 - 5% |

| Other | e.g., C···C, C···N/N···C | < 2% |

This table is illustrative, based on findings for structurally similar organic molecules. nih.govmdpi.com

Studies on Polymorphism and Crystal Packing

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. The study of polymorphism is crucial, particularly in the pharmaceutical and materials science fields. nih.gov

For this compound, the potential for polymorphism is significant due to its conformational flexibility. The molecule possesses several rotatable bonds, particularly within the 3-methoxypropoxy side chain. Different torsional angles can lead to various molecular conformations (conformers), which may then pack into different crystal lattices, resulting in polymorphs. nih.gov The interplay between different possible hydrogen bonding schemes and van der Waals forces further increases the likelihood of forming multiple crystalline forms. uky.edu

Experimental polymorph screening would typically involve crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate). Computational crystal structure prediction (CSP) methods can also be employed to predict the most likely and stable crystal packing arrangements, providing a theoretical landscape of potential polymorphs before extensive experimental work is undertaken. nih.gov

The characterization of different polymorphs would rely on techniques such as X-ray diffraction (both single-crystal and powder), thermal analysis (DSC and TGA), and solid-state NMR spectroscopy. Each polymorph would produce a unique powder X-ray diffraction (PXRD) pattern and exhibit different thermal behaviors, such as distinct melting points or phase transition temperatures. wikipedia.org

Other Advanced Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. It is frequently used for purity assessment and the identification of trace-level impurities, such as starting materials, by-products from synthesis, or degradation products. epa.govnih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated as they travel through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas, e.g., helium) and the stationary phase. Due to its polarity, a mid-polar to polar capillary column (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) would likely be selected for the analysis of this compound and its potential impurities. epa.gov

After separation in the GC, the eluted compounds enter the mass spectrometer, which acts as a detector. The molecules are ionized (commonly by electron ionization), fragmented, and then separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for unambiguous identification by comparing it to spectral libraries or by interpretation of the fragmentation pattern. This makes GC-MS an invaluable tool for confirming the identity of the main component and characterizing unknown impurities. nih.gov

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. It is an excellent alternative to GC for aniline derivatives, as it does not require the analyte to be volatile and often avoids the need for chemical derivatization. thermofisher.com HPLC is widely used for quality control, purity determination, and stability studies of compounds like this compound. nih.gov

The most common mode of HPLC for this type of analysis is reversed-phase (RP-HPLC), where a non-polar stationary phase (e.g., C18- or C8-bonded silica) is used with a polar mobile phase. sielc.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. nih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of compounds with varying polarities. nih.gov

Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore. For higher sensitivity and selectivity, especially in complex matrices or for trace analysis, a mass spectrometer can be coupled to the HPLC system (LC-MS). nih.gov

Table 3: Example HPLC Conditions for the Quantification of this compound

| Parameter | Value/Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 240 nm |

| Injection Volume | 10 µL |

Thermal Analysis (Thermogravimetric Analysis - Differential Thermogravimetry, Differential Scanning Calorimetry) for Thermal Behavior

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature or time. rigaku.com For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, decomposition profile, melting point, and potential polymorphic transitions. iajps.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. unt.edu A TGA thermogram plots mass loss versus temperature. For this compound, TGA would reveal the onset temperature of decomposition, the temperature ranges of different degradation steps, and the mass of any final residue. The derivative of the TGA curve, known as the Differential Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates. mdpi.com The decomposition pattern can be influenced by the atmosphere (e.g., inert nitrogen vs. oxidative air). mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unt.edu The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. For this compound, a sharp endothermic peak would indicate its melting point. Broader endotherms or step changes in the baseline could signify glass transitions, while other peaks might correspond to crystallization events or solid-solid phase transitions between different polymorphs. rigaku.com When combined, TGA and DSC can distinguish between a phase change (like melting, which shows a DSC peak but no mass loss in TGA) and decomposition (which shows both a DSC event and mass loss in TGA). mdpi.com

Table 4: Summary of Information Obtained from Thermal Analysis of this compound

| Technique | Measurement | Information Provided |

| TGA/DTG | Mass change vs. Temperature | - Thermal stability and decomposition onset temperature.- Identification of distinct degradation steps.- Information on the kinetics of decomposition. |

| DSC | Heat flow vs. Temperature | - Melting point (°C).- Enthalpy of fusion (J/g).- Detection of polymorphic phase transitions.- Glass transition temperature (Tg). |

Computational Chemistry and Theoretical Investigations of 2 3 Methoxypropoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the most stable three-dimensional structure (geometry optimization) of molecules like 2-(3-Methoxypropoxy)aniline.

The process begins by finding the global minimum on the potential energy surface. Due to the flexible methoxypropoxy side chain, the molecule can exist in numerous conformations. A computational search would identify various stable conformers by systematically rotating the dihedral angles of the side chain (e.g., C-O-C-C, O-C-C-C). For each starting conformation, the geometry is optimized, typically using a functional like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p), which is robust for organic molecules. mdpi.comusu.edu The relative energies of these optimized conformers would then be compared to identify the most stable structures and their expected populations at a given temperature. The ortho-position of the alkoxy group relative to the amine group creates potential for intramolecular hydrogen bonding, a factor that DFT calculations would quantify precisely.

Illustrative Data Table: Conformational Analysis (Note: This table is illustrative of expected DFT results and not based on published data for this specific compound.)

| Conformer | Dihedral Angle (C1-O-C7-C8) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| A | ~180° (anti) | 0.00 | Extended, minimal steric hindrance |

| B | ~60° (gauche) | 0.85 | Potential weak H-bond (NH2...O) |

Once the geometry is optimized, DFT provides a wealth of information about the molecule's electronic landscape.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. For an aniline (B41778) derivative, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen lone pair, indicating these are the primary sites for electrophilic attack. The LUMO shows where the molecule is most likely to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net The electron-donating methoxypropoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted aniline. researchgate.net

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis provide a detailed picture of how electron density is distributed across the molecule, yielding partial atomic charges. This would quantify the electron-donating effect of the methoxypropoxy group and the amino group on the aromatic ring, showing an increase in electron density at the ortho and para positions relative to the amine.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen and oxygen atoms, highlighting them as sites for electrophilic attack or hydrogen bonding. The amine hydrogens would show positive potential (blue), indicating their role as hydrogen bond donors.

Illustrative Data Table: Electronic Properties (Note: This table is illustrative of expected DFT results and not based on published data for this specific compound.)

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.2 eV | Site of electron donation (reactivity with electrophiles) |

| LUMO Energy | +0.5 eV | Site of electron acceptance |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

DFT calculations can predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net While absolute frequencies may differ from experiment due to simplifications in the model, the patterns and relative intensities are often highly accurate and invaluable for assigning peaks in an experimental spectrum. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and, when compared to experimental data, can confirm the proposed structure and conformational preferences in solution. chemicalbook.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to explore the physical movements of atoms and molecules over time. libretexts.org For a flexible molecule like this compound, MD simulations can reveal how the side chain moves and folds in different environments (e.g., in a vacuum or in a solvent). cambridge.orgrsc.orgtandfonline.com

Using a force field—a set of classical mechanics equations that describe the energy of the molecule—MD simulates the trajectory of each atom over nanoseconds or longer. nih.gov This allows for a much broader exploration of the conformational landscape than static DFT calculations. An MD simulation would provide a dynamic picture of the flexibility of the methoxypropoxy chain and could be used to calculate properties like the radius of gyration or to observe the persistence of any intramolecular hydrogen bonds in a solvated environment.

Structure-Activity Relationship (SAR) Insights from a Chemical Perspective (excluding biological effects)

Structure-Activity Relationship (SAR) studies aim to link a molecule's structure to its properties or "activity." In a purely chemical context, this involves correlating structural features with physicochemical properties like boiling point, solubility, or reactivity. wikipedia.orgneovarsity.org

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. nih.gov For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, DFT can be used to locate the transition state (TS) structures—the highest energy point along the reaction coordinate. mdpi.comacs.org

Role of 2 3 Methoxypropoxy Aniline As a Synthetic Building Block and Chemical Intermediate

Precursor in the Construction of Complex Molecular Architectures

Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of a wide array of complex organic molecules. The amino group of 2-(3-methoxypropoxy)aniline can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and participation in carbon-nitrogen bond-forming reactions such as Buchwald-Hartwig amination. These reactions allow for the incorporation of the this compound scaffold into larger, more intricate molecular architectures. The methoxypropoxy side chain, with its ether linkage, offers increased solubility in organic solvents and can influence the conformational properties of the final molecule.

Despite these inherent synthetic advantages, specific examples of complex molecules synthesized directly from this compound are not prominently featured in peer-reviewed literature. The potential for this compound to serve as a cornerstone in the assembly of novel pharmaceuticals, agrochemicals, or materials remains an area ripe for exploration.

Intermediate in Multi-Step Organic Synthesis for Diverse Chemical Scaffolds

In multi-step organic synthesis, intermediates are crucial for the sequential construction of a target molecule. Aniline derivatives are frequently employed as intermediates due to their versatile reactivity. The this compound moiety can be introduced into a synthetic sequence and subsequently modified to achieve the desired final product. For instance, the aniline group can be transformed into other functional groups, or the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions.

While the theoretical utility of this compound as an intermediate is clear, documented multi-step synthetic routes explicitly employing this compound are not readily found in scientific databases. Its role as a key intermediate in the synthesis of diverse chemical scaffolds is therefore largely inferred from the known reactivity of similar aniline derivatives.

Integration into Heterocyclic Systems (e.g., Pyridine, Benzimidazole (B57391) Derivatives)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of bioactive molecules. Anilines are common starting materials for the construction of various nitrogen-containing heterocycles.

Pyridine Derivatives: The synthesis of substituted pyridines can, in principle, be achieved through condensation reactions involving aniline derivatives. However, specific methods detailing the use of this compound for this purpose are not described in the available literature.

Benzimidazole Derivatives: Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. A common synthetic route to benzimidazoles involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. While this compound is not an ortho-phenylenediamine, its potential use in the synthesis of related heterocyclic systems can be inferred from analogous reactions. For example, a patent (CN103664886A) describes the use of a structurally similar compound, 4-(3-methoxypropoxy)-3-methylpyridine-2-carbaldehyde, in the synthesis of a benzimidazole derivative that serves as a key intermediate for the anti-ulcer drug Rabeprazole sodium. This suggests that the methoxypropoxy-substituted aromatic amine motif is compatible with the reaction conditions required for the formation of such heterocyclic systems.

Utilization in the Academic Development of Chemical Probes and Ligands (from a synthetic perspective)

Chemical probes and ligands are essential tools for studying biological systems. The development of novel probes often relies on the availability of versatile building blocks that can be readily functionalized. The this compound scaffold possesses features that could be advantageous in the design of new probes. The aniline group can be used as a handle for attaching reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of biological targets. The methoxypropoxy chain could be modified to optimize properties such as cell permeability and target engagement.

However, a review of the academic literature does not reveal any published studies where this compound has been specifically utilized as a core component in the synthetic development of chemical probes or ligands.

Contribution to the Synthesis of Chemical Libraries for Academic Screening Efforts

The generation of chemical libraries containing a diverse set of small molecules is a critical starting point for drug discovery and chemical biology research. These libraries are screened against biological targets to identify hit compounds with desired activities. The use of versatile building blocks is essential for the efficient construction of such libraries.

In principle, this compound could be a valuable component in the synthesis of chemical libraries. Its functional handles allow for the introduction of diversity at multiple points of the molecule. For instance, the aniline nitrogen could be reacted with a library of carboxylic acids to generate a diverse set of amides, while the aromatic ring could be further substituted to explore a wider chemical space.

Despite this potential, there is no direct evidence in the scientific literature of this compound being used in the generation of chemical libraries for academic screening efforts.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for 2-(3-Methoxypropoxy)aniline

The development of environmentally benign and efficient methods for the synthesis of this compound is a primary area for future research. While traditional methods for aniline (B41778) synthesis exist, contemporary research is focused on greener alternatives.

Future synthetic strategies could include:

Chemoenzymatic Synthesis: The use of enzymes, such as nitroreductases, presents a sustainable alternative to traditional metal-catalyzed reductions of nitroaromatics. nih.govacs.org Research in this area would involve screening for enzymes that can selectively reduce a nitro precursor to this compound under mild, aqueous conditions, thus avoiding the use of high-pressure hydrogen and heavy metal catalysts. nih.govacs.org

Photocatalytic Synthesis: Visible-light-driven photocatalysis offers a novel approach to forming C-N bonds. rsc.orgrsc.org Investigations could focus on developing photocatalytic systems, potentially using titanium oxide or iridium-based catalysts, for the direct amination of a corresponding phenol (B47542) or the coupling of aniline with a suitable precursor. rsc.orgacs.org This method aligns with green chemistry principles by utilizing light as a renewable energy source. rsc.org

Flow Chemistry: Continuous flow reactors can offer enhanced safety, efficiency, and scalability for the synthesis of aniline derivatives. Future work could involve the development of a continuous process for the production of this compound, potentially integrating multiple reaction and purification steps. nih.gov

A comparative table of potential synthetic methods is presented below:

| Synthesis Method | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. nih.govacs.org | Enzyme screening and optimization, cofactor recycling. nih.gov |

| Photocatalytic Synthesis | Use of renewable energy, potential for novel reaction pathways. rsc.orgrsc.org | Catalyst design, understanding reaction mechanisms. rsc.orgacs.org |

| Flow Chemistry | Improved safety, scalability, and process control. nih.gov | Reactor design, optimization of reaction parameters. |

Development of Advanced Spectroscopic and Structural Characterization Methodologies

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. Advanced spectroscopic techniques can provide detailed insights.

Future characterization efforts should include:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals, which is fundamental for confirming the structure and for studying its conformational dynamics in solution. wikipedia.orglibretexts.orgyoutube.com 2D NMR is particularly useful for complex molecules where 1D spectra may have overlapping signals. wikipedia.orglibretexts.org

Advanced Mass Spectrometry: High-resolution mass spectrometry can be used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) studies would be essential to elucidate the fragmentation patterns, providing valuable structural information. miamioh.edulibretexts.orgwhitman.edu The fragmentation of anilines often involves characteristic losses, such as HCN. miamioh.edu

Solid-State NMR: For potential applications in materials science, solid-state NMR would be invaluable for probing the structure and dynamics of this compound in a solid or polymeric matrix.

Deeper Integration of Computational Modeling for Predicting Reactivity and Interactions

Computational chemistry offers a powerful tool to predict the behavior of this compound and guide experimental work.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, vibrational frequencies, and reactivity indices of the molecule. researchgate.netcapes.gov.brnih.gov This can help in understanding its reactivity in various chemical transformations. mdpi.com For instance, DFT studies can predict the most likely sites for electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the methoxypropoxy chain and its interactions with solvents or other molecules. nih.govacta.co.in This is particularly relevant for its potential use in supramolecular chemistry and as a building block for functional materials.

Predicted properties from computational models can be tabulated as follows:

| Computational Method | Predicted Properties | Significance |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. researchgate.netcapes.gov.brmdpi.com | Guides synthetic efforts and interpretation of experimental data. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, diffusion coefficients. nih.govacta.co.in | Predicts behavior in solution and in condensed phases. |

Expansion of Derivatization Protocols for Emerging Analytical Applications

The aniline functional group is amenable to a wide range of derivatization reactions, which can be exploited for various analytical purposes.

Future research in this area could explore:

Fluorescent Labeling: Derivatization of the amino group with a fluorophore could lead to the development of fluorescent probes. biomol.com The fluorescence properties of such derivatives could be sensitive to the local environment, making them useful for sensing applications. Aniline blue, for example, has been used as a fluorescent stain. nih.govresearchgate.net

Electrochemical Sensors: The electrochemical activity of the aniline moiety can be harnessed to develop sensors. nih.govresearchgate.net this compound or its polymers could be immobilized on an electrode surface to create a sensor for detecting specific analytes through changes in the electrochemical signal. nih.gov

Chromatographic Derivatization: Conversion of this compound into a derivative with enhanced detectability (e.g., by UV or fluorescence) can improve the sensitivity and selectivity of chromatographic methods like HPLC.

Potential Role in Supramolecular Chemistry and Advanced Materials Science (purely chemical applications)

The bifunctional nature of this compound makes it an attractive building block for the construction of complex molecular architectures and functional materials.

Promising future directions include:

Supramolecular Self-Assembly and Macrocycle Synthesis: The aniline and methoxypropoxy groups can participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, driving self-assembly processes. The molecule could also be a precursor for the synthesis of novel macrocycles with specific recognition properties. acs.orgcore.ac.ukmdpi.com

Functional Polymers: The polymerization of this compound, either chemically or electrochemically, could lead to new polyaniline derivatives. rsc.orgrsc.orgnih.govacs.org The methoxypropoxy side chain could impart unique properties to the resulting polymer, such as improved solubility, processability, and specific sensory capabilities. rsc.orgresearchgate.net These polymers could find applications as conducting materials or in chemical sensors. youtube.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/DMF | 78 | 92 | |

| Reductive Amination | H₂/Pd-C in EtOH | 85 | 95 |

Key Consideration : Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) to minimize by-products like N-alkylated derivatives .

Advanced: How do substituents in this compound influence its reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

The methoxypropoxy group acts as an electron-donating substituent via resonance, activating the aromatic ring toward EAS. However, steric hindrance from the propoxy chain directs electrophiles to specific positions:

Q. Experimental Validation :

- NMR Analysis : Monitor substituent effects via ¹³C NMR chemical shifts (e.g., upfield shifts in carbons adjacent to methoxypropoxy indicate electron donation) .

- Kinetic Studies : Compare reaction rates with analogs (e.g., 2-methoxyaniline) to quantify steric vs. electronic contributions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identify protons on the aniline ring (δ 6.5–7.2 ppm) and methoxypropoxy chain (δ 3.3–3.7 ppm for OCH₃; δ 1.8–2.1 ppm for CH₂ groups) .

- ¹³C NMR : Confirm substitution patterns (e.g., quaternary carbons adjacent to oxygen at δ 70–80 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 196.12 (calculated for C₁₀H₁₅NO₂) .

- IR Spectroscopy : Detect N-H stretches (3300–3500 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) .

Tip : Cross-validate purity using HPLC with a C18 column (MeCN:H₂O = 70:30, λ = 254 nm) .

Advanced: How does this compound interact with biological targets, and what methodologies assess these interactions?

Methodological Answer:

- Binding Studies :

- Mechanistic Insights :

Case Study : Derivatives with trifluoromethyl groups show enhanced metabolic stability (t₁/₂ > 120 min in microsomes) compared to non-fluorinated analogs .

Advanced: What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:

Discrepancies in yields (e.g., 70–90% in vs. 50–65% in ) often arise from: